2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride
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Overview
Description
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride is a chemical compound with the molecular formula C9H14F3N·HCl. It is known for its unique structural features, including a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and trifluoromethyl iodide under controlled conditions.
Attachment to Piperidine: The cyclopropyl ring is then connected to a piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Hydrochloric acid (HCl)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(Trifluoromethyl)cyclopropyl]piperidine
- **2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrobromide
- **2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydroiodide
Uniqueness
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXRQVOCSVIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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